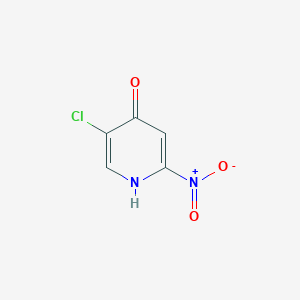

5-Chloro-2-nitropyridin-4-ol

Description

Significance of Pyridinol Scaffolds in Synthetic Chemistry

Pyridinol scaffolds, which exist in tautomeric equilibrium with their pyridinone counterparts, are a class of six-membered heterocyclic structures of significant interest in chemistry. frontiersin.org The pyridinone form is generally favored, particularly under physiological conditions. frontiersin.org This structural motif is a cornerstone in medicinal chemistry and drug discovery, largely due to the wide array of pharmacological activities exhibited by its derivatives, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgiipseries.org

The pyridine (B92270) nucleus is a "privileged scaffold," meaning it is frequently found in FDA-approved drugs and biologically active compounds. rsc.orgresearchgate.net Its prevalence stems from several key characteristics:

Versatile Functionalization: The pyridinone scaffold possesses multiple sites that can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets. frontiersin.org

Hydrogen Bonding Capability: With both hydrogen bond donors and acceptors, the scaffold can form strong and specific interactions with enzymes and receptors. frontiersin.org

Improved Physicochemical Properties: Incorporating a pyridine ring can enhance properties like water solubility, which is advantageous for pharmaceutical development. nih.gov

The development of new and efficient synthetic methods to access and modify pyridinone and pyridinol scaffolds remains an active area of research, utilizing strategies like C-H activation and transition metal-catalyzed cross-coupling reactions. iipseries.org This ongoing work facilitates the exploration of these compounds in drug discovery programs and expands their application in organic synthesis. iipseries.org

Overview of Halogenated and Nitrated Pyridines as Synthetic Building Blocks

Halogenated and nitrated pyridines are highly valuable synthetic intermediates, prized for their defined reactivity which allows for the systematic construction of complex molecular architectures. chemimpex.com The introduction of halogen and nitro groups onto the pyridine ring significantly alters its electronic properties and provides reactive handles for further chemical modification.

The nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects. kochi-tech.ac.jp This deactivates the pyridine ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be readily reduced to an amino group, opening up a vast landscape of subsequent chemical transformations, such as diazotization and coupling reactions. innospk.com

The halogen atom, typically chlorine or bromine, serves as an excellent leaving group in nucleophilic substitution reactions. innospk.com This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to build molecular diversity. innospk.com Furthermore, the halogen provides a site for modern transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This combination of functionalities makes halogenated nitropyridines critical building blocks for:

Pharmaceuticals: They are key precursors in the synthesis of anti-inflammatory, antibacterial, and anticancer agents. chemimpex.com

Agrochemicals: These compounds are used to create effective herbicides and fungicides. innospk.comchemimpex.com

Materials Science: They are explored for developing new polymers and functional materials. chemimpex.com

Scope and Research Trajectories Pertaining to 5-Chloro-2-nitropyridin-4-ol

The specific compound this compound (or its isomer 2-Chloro-5-nitropyridin-4-ol) embodies the synthetic potential discussed previously. Its appeal lies in the strategic placement of its three functional groups, which allows for selective and sequential reactions. innospk.com

Current and future research involving this compound is primarily directed by its role as a versatile synthetic intermediate. innospk.com The research trajectories focus on leveraging its inherent reactivity:

Nucleophilic Substitution at the Chloro Position: The chlorine atom at the 2-position is activated for displacement by the electron-withdrawing nitro group at the 5-position and the ring nitrogen. This allows for the introduction of various functional groups through reactions with amines, alcohols, and thiols to generate libraries of new compounds. innospk.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This new amino group can then be used as a handle for further derivatization, such as amide bond formation or the construction of new heterocyclic rings. innospk.com

Modification involving the Hydroxyl Group: The pyridinol hydroxyl group can be alkylated or acylated, further modifying the molecule's properties and providing another point for diversification.

The primary research scope for this compound is its application in multi-step syntheses aimed at producing novel molecules with potential biological activity. innospk.com Its value is derived from the balance between its stability and its controlled reactivity, making it a reliable building block for chemists in both academic and industrial research settings who are looking to construct complex and functionally dense target molecules. innospk.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClN2O3 |

|---|---|

Molecular Weight |

174.54 g/mol |

IUPAC Name |

5-chloro-2-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-2-7-5(8(10)11)1-4(3)9/h1-2H,(H,7,9) |

InChI Key |

WLZVJSSZAMIBNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Chloro 2 Nitropyridin 4 Ol

De Novo Synthesis Approaches

De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, offers a powerful strategy for installing desired substituents from the outset. This approach is particularly valuable for creating complex substitution patterns that are difficult to achieve through direct functionalization.

Cyclization Reactions for Pyridine (B92270) Ring Formation

The formation of the pyridine core of 5-Chloro-2-nitropyridin-4-ol can be envisioned through various cyclization strategies. These methods typically involve the condensation of smaller, functionalized building blocks to construct the six-membered ring. A plausible approach involves a [3+3] cycloaddition, where two three-atom fragments are combined. acs.org For instance, a reaction cascade involving enamines and unsaturated aldehydes or ketones can be employed to build the pyridine scaffold. acs.org

Another powerful method is the Hantzsch pyridine synthesis, which traditionally involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. ijarsct.co.in Adaptations of this method using appropriately substituted precursors could potentially yield the desired substitution pattern. Furthermore, modern synthetic methods have explored cascade reactions, such as a sequence involving a Wittig reaction, Staudinger reaction, aza-Wittig reaction, and a 6π-electrocyclization, to rapidly assemble polysubstituted pyridines in a single pot. organic-chemistry.org

A particularly relevant de novo approach involves the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, which can provide access to asymmetrically substituted pyridines. organic-chemistry.org By starting with precursors already containing the necessary chloro- and nitro-functionalities, or groups that can be easily converted to them, this method could be adapted for the synthesis of the target molecule.

Regioselective Functionalization Strategies

Regioselective synthesis ensures that functional groups are installed at specific positions on the aromatic ring. In a de novo context, this is achieved by using starting materials where the desired regiochemistry is already defined. For example, a palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids has been developed for the regioselective synthesis of polysubstituted 3-hydroxypyridines. mdpi.com While this specific method yields 3-hydroxypyridines, the principle of using metal-catalyzed cyclizations to control the placement of substituents is a key strategy that could be adapted.

Similarly, inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes offer a regiocontrolled route to highly substituted pyridines. whiterose.ac.uk The strategic choice of substituents on both the triazine and alkyne components directs the final substitution pattern of the pyridine product. This methodology provides a high degree of control and could be a viable, albeit complex, route to this compound.

Functional Group Transformations from Precursor Molecules

An alternative to building the ring from scratch is to modify an existing, simpler pyridine derivative through sequential functionalization. This approach relies on the directing effects of the substituents already present on the ring to control the position of incoming groups.

Nitration Protocols on Pyridinols

The introduction of a nitro group onto a pyridin-4-ol scaffold is a key transformation. The hydroxyl group at the 4-position is an activating group and, along with the existing chloro substituent, will direct the position of electrophilic nitration. The direct nitration of a precursor like 5-chloropyridin-4-ol would be the most straightforward approach.

Classical nitration conditions often involve the use of a mixture of concentrated nitric acid and sulfuric acid. google.com However, the regioselectivity of such reactions can be variable. To achieve higher selectivity, alternative nitrating systems have been developed. For instance, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to provide exclusive nitration at specific positions in complex heterocyclic systems. nih.gov Zeolite catalysts have also been employed to enhance regioselectivity in the nitration of aromatic compounds, favoring the formation of specific isomers by leveraging the constrained environment within the zeolite cages. ias.ac.ingoogle.com

| Nitrating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low temperature | Classical method, potential for isomer mixtures. | google.com |

| TBAN-TFAA | Anhydrous | High regioselectivity for specific positions. | nih.gov |

| Fuming HNO₃ | Zeolite (e.g., NaY) | Shape-selective nitration, can favor specific isomers. | ias.ac.in |

| Dinitrogen Pentoxide (N₂O₅) | Zeolite | High regioselectivity, particularly for para-isomers. | google.com |

Halogenation Strategies for Pyridine Systems

Introducing a chlorine atom at the 5-position can be accomplished by halogenating a 2-nitropyridin-4-ol (B8485) precursor. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution, making direct halogenation challenging. However, various methods exist for the regioselective chlorination of pyridine derivatives.

One common strategy involves the conversion of a hydroxyl group to a chloro group. If starting from a precursor like 2-nitro-5-hydroxypyridin-4-ol, a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride could potentially be used, although this would likely affect the 4-hydroxyl group as well, requiring a protection-deprotection strategy.

More advanced methods for direct C-H chlorination have been developed. For example, using LiCl as the chlorine source in the presence of Selectfluor can achieve regioselective chlorination of aminopyridines under mild conditions. rsc.org While the substrate is different, this highlights the development of modern reagents for selective halogenation. The regioselectivity is highly dependent on the electronic nature and position of the existing substituents. rsc.orgnih.gov For a 2-nitropyridin-4-ol system, the directing effects of the nitro and hydroxyl groups would need to be carefully considered to achieve chlorination at the C-5 position.

| Chlorinating Agent | Conditions | Applicability | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Elevated temperature | Conversion of hydroxyl groups to chlorides. | pearson.com |

| LiCl / Selectfluor | Mild, DMF solvent | Regioselective C-H chlorination of activated pyridines. | rsc.org |

| N-Chlorosuccinimide (NCS) | Various, often with acid catalyst | Common electrophilic chlorinating agent. | tcichemicals.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and improve energy efficiency. chemijournal.comresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives. nih.govfrontiersin.org

For the synthesis of this compound, several green strategies could be implemented. nih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of a synthesis. nih.gov Solvent-free reactions, conducted using techniques like grinding or microwave irradiation, represent an even more sustainable approach. researchgate.netnih.gov

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts like zeolites for nitration, minimizes waste compared to stoichiometric reagents. ias.ac.ingoogle.com Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally friendly option. nih.gov

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: De novo synthesis pathways, such as multicomponent reactions where most of the atoms from the reactants are incorporated into the final product, are inherently more atom-economical and generate less waste. nih.govresearchgate.net

Applying these principles, a greener synthesis of this compound might involve a one-pot, multicomponent cyclization under microwave irradiation in a benign solvent, followed by purification methods that minimize solvent use.

Therefore, it is not possible to provide a detailed article on the solvent-free, aqueous, or catalyst-mediated synthesis of this compound at this time. Further research or access to more specialized chemical synthesis literature would be required to address the specific synthetic routes for this compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Nitropyridin 4 Ol

Reactivity at the Chloro Substituent

The chlorine atom at the C-5 position of the pyridine (B92270) ring is a key site for synthetic modification. Its reactivity is profoundly influenced by the electronic environment of the pyridine nucleus, which is rendered highly electron-deficient by the combined effects of the ring nitrogen and the para-positioned nitro group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The 5-Chloro-2-nitropyridin-4-ol scaffold is exceptionally well-suited for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro substituent. This forms a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions Note: This table is based on the expected reactivity of this compound with common nucleophiles, drawing analogies from similarly activated chloronitropyridines.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R-NH₂ | 5-(Alkyl/Arylamino)-2-nitropyridin-4-ol |

| Alkoxide | NaOR | 5-(Alkoxy)-2-nitropyridin-4-ol |

| Thiolate | NaSR | 5-(Alkyl/Arylthio)-2-nitropyridin-4-ol |

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prominent. nih.govnih.govnih.gov

In a typical Suzuki-Miyaura coupling, the chloropyridine derivative would react with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. mdpi.comnih.gov This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position, significantly increasing molecular complexity. Similarly, Heck coupling would introduce alkenyl groups, and Sonogashira coupling would install alkynyl moieties. While specific examples for this compound are not extensively documented, the reactivity of other chloropyridines in such transformations suggests its viability as a substrate. nih.govrsc.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions Note: This table outlines potential cross-coupling reactions based on established methods for chloropyridines.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-R-2-nitropyridin-4-ol (R=Aryl, Vinyl) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-(Alkenyl)-2-nitropyridin-4-ol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-(Alkynyl)-2-nitropyridin-4-ol |

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that plays a dual role: it activates the ring for nucleophilic substitution and is itself a site for chemical transformation, primarily through reduction.

Reduction Reactions to Amino-Pyridinols

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic chemistry. wikipedia.org This reaction is crucial for the synthesis of anilines and amino-heterocycles, which are common precursors for pharmaceuticals and dyes. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. niscpr.res.in

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com These methods are generally clean and efficient. Alternatively, metal-acid systems such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are effective for this reduction. commonorganicchemistry.comgoogle.comyoutube.com The resulting 2-amino-5-chloropyridin-4-ol is a valuable synthetic intermediate, with the newly formed amino group enabling a host of further functionalizations.

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent(s) | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | 2-Amino-5-chloropyridin-4-ol |

| H₂, Raney Ni | Methanol or Ethanol, RT | 2-Amino-5-chloropyridin-4-ol |

| Fe, HCl or CH₃COOH | Reflux | 2-Amino-5-chloropyridin-4-ol |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | 2-Amino-5-chloropyridin-4-ol |

Nitro Group as a Directing Group in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. makingmolecules.commasterorganicchemistry.com However, the reactivity of this compound in EAS is complex. The pyridine ring itself is inherently electron-deficient and resistant to electrophilic attack, which, when forced, typically occurs at the C-3 position. wikipedia.org

The molecule possesses multiple directing groups with competing effects:

Pyridine Nitrogen: Strongly deactivating, directs meta (C-3, C-5).

Nitro Group (C-2): Strongly deactivating, directs meta (C-4, C-6).

Chloro Group (C-5): Deactivating, directs ortho, para (C-4, C-6).

Hydroxyl Group (C-4): Strongly activating, directs ortho, para (C-3, C-5).

Considering these competing influences, the C-3 position is the most likely site for any potential electrophilic attack. It is ortho to the strongly activating hydroxyl group and meta to the deactivating pyridine nitrogen. However, the cumulative deactivating effect of the nitro and chloro groups, combined with the inherent low reactivity of the pyridine ring, suggests that this compound would be highly unreactive towards most EAS reactions. Forcing conditions would likely be required, and such reactions are not commonly reported for this or similar highly substituted nitropyridinols. rsc.org

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-4 position imparts phenolic character to the molecule, allowing for a range of transformations typical of phenols and pyridinols. This group can act as a nucleophile or be converted into other functional groups.

Key reactions involving the hydroxyl group include O-alkylation and O-acylation. O-alkylation, such as in the Williamson ether synthesis, can be achieved by deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a pyridinoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, affording the corresponding ether. nih.govnih.gov The selectivity between N-alkylation and O-alkylation can be a challenge in pyridone systems, but for 4-hydroxypyridine derivatives, O-alkylation is often achievable. nih.gov

Esterification can be accomplished by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine or triethylamine, to yield the corresponding esters. google.comorganic-chemistry.org These reactions provide a means to introduce a variety of functional groups and can also be used as a strategy to protect the hydroxyl group during other synthetic steps.

Table 4: Potential Reactions of the Hydroxyl Group Note: This table illustrates representative reactions based on the known chemistry of phenols and hydroxypyridines.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| O-Alkylation (Etherification) | R-X, Base (e.g., K₂CO₃) | 4-Alkoxy-5-chloro-2-nitropyridine |

| O-Acylation (Esterification) | RCOCl, Base (e.g., Pyridine) | 5-Chloro-2-nitropyridin-4-yl acetate |

Electrophilic and Nucleophilic Behavior of the Pyridine Ring System

The pyridine ring is inherently electron-deficient compared to benzene due to the presence of the electronegative nitrogen atom. This deficiency is further exacerbated in this compound by the presence of two strong electron-withdrawing groups: the chloro group at position 5 and the nitro group at position 2.

These substituents significantly deactivate the pyridine ring towards electrophilic substitution reactions. uoanbar.edu.iqlibretexts.org The electron density of the ring is substantially reduced, making it less attractive to electrophiles. libretexts.org The nitrogen atom's lone pair is also less available for donation to the aromatic system due to the inductive and resonance effects of these substituents. nih.gov

Conversely, the presence of these electron-withdrawing groups activates the pyridine ring towards nucleophilic aromatic substitution. The electron-deficient nature of the ring makes it a good target for nucleophiles. uoanbar.edu.iq

The positions for further functionalization on the pyridine ring of this compound are dictated by the directing effects of the existing substituents.

Electrophilic Substitution: If an electrophilic substitution were to occur under forcing conditions, the incoming electrophile would likely be directed to the position with the relatively highest electron density. In pyridine itself, electrophilic attack generally occurs at the 3- and 5-positions. uoanbar.edu.iq However, in this compound, the deactivating effects of the chloro and nitro groups make such reactions highly unfavorable.

Nucleophilic Substitution: Nucleophilic attack is favored at the electron-deficient positions, which are ortho and para to the nitrogen atom (positions 2, 4, and 6). In this molecule, positions 2 and 4 are already substituted. The chloro group at position 5 is a potential leaving group for nucleophilic aromatic substitution. The nitro group at position 2 strongly activates the ring for such reactions, particularly at the para-position (position 5). Therefore, nucleophilic substitution is most likely to occur at the C5 position, leading to the displacement of the chloride. The site-selectivity can be influenced by the nature of the nucleophile and the reaction conditions. nih.govacs.orgkaist.ac.kr

Derivatization Strategies and Synthetic Applications of 5 Chloro 2 Nitropyridin 4 Ol As a Versatile Intermediate

Accessing Substituted Pyridine (B92270) Derivatives

Synthesis of Amino-Chloro-Pyridinols

No specific methods for the reduction of the nitro group of 5-Chloro-2-nitropyridin-4-ol to an amino group have been reported.

Preparation of Alkoxy- and Aryloxy-Pyridinols

There is no available information on the substitution of the chloro or nitro group of this compound with alkoxides or aryloxides.

Annulation and Cyclocondensation Reactions

Formation of Fused Heterocyclic Systems

Specific examples of annulation or cyclocondensation reactions starting from this compound to form fused heterocyclic systems could not be found in the surveyed literature.

Construction of Polycyclic Architectures

The use of this compound as a building block for the construction of polycyclic architectures has not been described in the available scientific reports.

Multi-Component Reactions (MCRs) Incorporating this compound

There are no documented instances of this compound being utilized as a reactant in multi-component reactions.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information is available regarding the derivatization of this compound for the development of novel reagents and catalysts. The existing scientific literature does not provide examples or detailed research findings on the use of this particular compound as a versatile intermediate for creating new catalytic systems or reagents.

Therefore, the section on the "Development of Novel Reagents and Catalysts from this compound Derivatives" cannot be substantiated with the required scientifically accurate and specific information at this time. Further research and exploration into the reactivity and potential applications of this compound would be necessary to generate the content as outlined.

Computational and Theoretical Investigations of 5 Chloro 2 Nitropyridin 4 Ol

Electronic Structure Analysis and Molecular Orbitals

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific DFT calculations for the ground state properties of 5-Chloro-2-nitropyridin-4-ol have been reported in the reviewed literature. Such calculations would typically provide information on optimized geometry, total energy, and orbital energies.

Charge Distribution and Electrostatic Potential Mapping

There is no available data on the charge distribution or electrostatic potential maps specifically for this compound. This analysis would be valuable for understanding the reactive sites of the molecule.

Conformational Analysis and Tautomeric Equilibria Studies

Spectroscopic Prediction based on Theoretical Models

While theoretical models are often used to predict spectroscopic data (such as IR, Raman, and NMR spectra), no such predictions have been published for this compound.

Energy Profiles of Tautomeric Interconversions

The potential tautomerism between the pyridin-4-ol and the corresponding pyridin-4-one form of this molecule has not been computationally investigated. Energy profiles for this interconversion are therefore not available.

Mechanistic Studies of Reactions Involving this compound

No mechanistic studies, either computational or experimental, involving reactions of this compound have been found in the scientific literature. Such studies would be crucial for understanding its reactivity and potential applications in chemical synthesis.

Transition State Characterization for SNAr Reactions

There is no specific data in the reviewed literature detailing the transition state characterization for SNAr reactions involving this compound. Computational studies on similar compounds, such as 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine, have utilized Density Functional Theory (DFT) to model reaction pathways and identify transition states and their activation energies. researchgate.net These studies often show that electron-withdrawing groups, like the nitro group, stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack. researchgate.net However, without specific calculations for this compound, any discussion on its transition state geometry, bond lengths, and imaginary frequencies remains speculative.

Understanding Regio- and Stereoselectivity through Computational Models

Specific computational models to understand the regio- and stereoselectivity of reactions involving this compound have not been reported in the available literature. For other substituted heterocycles, computational models have been successfully used to predict site selectivity in multihalogenated substrates. chemrxiv.org These models often analyze factors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at different carbon atoms to predict the most likely site for nucleophilic attack. chemrxiv.orgnih.gov In the absence of such studies for this compound, a definitive understanding of its regioselective behavior based on computational evidence is not possible.

QSAR and Cheminformatics Applications (Limited to Structural Features and Reactivity Prediction)

No specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics models focused on the structural features and reactivity prediction of this compound were found in the literature. Generally applicable reactivity models for SNAr reactions have been developed using multivariate linear regression based on descriptors such as LUMO energy and ESP. chemrxiv.org These models demonstrate a robust correlation between computationally derived descriptors and experimentally measured reaction rates for a range of electrophiles, including nitrogen heterocycles. chemrxiv.org However, the application and validation of these models for this compound have not been documented.

Future Research Perspectives and Emerging Areas in 5 Chloro 2 Nitropyridin 4 Ol Chemistry

Exploration of Unconventional Reaction Pathways

The inherent reactivity of the 5-Chloro-2-nitropyridin-4-ol scaffold can be harnessed through the exploration of unconventional reaction pathways, moving beyond classical transformations. Future research in this area is likely to focus on photocatalysis and C-H activation strategies to unlock new synthetic possibilities.

Photocatalytic Transformations: The nitroaromatic and chlorine substituents on the pyridinol ring make it a candidate for photocatalytic reactions. Research could explore visible-light-mediated transformations, such as single-electron transfer (SET) processes, to induce novel bond formations. For instance, photocatalytic activation could facilitate reactions that are challenging under thermal conditions, such as the direct arylation or alkylation at specific positions on the pyridine (B92270) ring.

C-H Activation: Direct C-H functionalization represents a powerful and atom-economical approach to modify the this compound core. nih.govrsc.org Future studies could investigate transition-metal-catalyzed C-H activation to introduce new substituents at the C-3 and C-6 positions, which are not readily accessible through traditional methods. nih.gov This would provide a more direct route to a diverse range of derivatives with potentially valuable properties. The nitro group can also promote direct functionalization of pyridone frameworks, offering another avenue for novel reactivity. mdpi.comnih.gov

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Photocatalytic Arylation | Aryl boronic acids, photoredox catalyst (e.g., Ru(bpy)₃²⁺) | Direct formation of C-C bonds at various positions |

| C-H Amination | Amines, transition metal catalyst (e.g., Rh, Pd) | Introduction of amino functionalities |

| C-H Alkylation | Alkyl halides, photocatalyst | Formation of new C-C bonds with alkyl groups |

Development of Asymmetric Synthetic Methodologies

The creation of chiral derivatives of this compound is a significant area for future research, with potential applications in medicinal chemistry and materials science. The development of efficient asymmetric synthetic methodologies will be crucial for accessing enantiomerically pure compounds.

Organocatalysis: Asymmetric organocatalysis offers a metal-free and often milder alternative to traditional catalysis. greyhoundchrom.comnih.govnih.gov Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to catalyze enantioselective reactions involving the hydroxyl group or other reactive sites of this compound. For example, asymmetric alkylation or acylation of the hydroxyl group could lead to chiral ethers and esters with high enantiomeric excess.

Biocatalysis: The use of enzymes in organic synthesis provides a highly selective and environmentally friendly approach to chiral compounds. Future research could explore the use of lipases, esterases, or other enzymes for the kinetic resolution of racemic derivatives of this compound. This would involve the selective transformation of one enantiomer, allowing for the separation of both enantiomers in high purity.

| Method | Catalyst/Enzyme | Potential Chiral Products |

| Organocatalytic Alkylation | Chiral amine or phosphoric acid | Enantiomerically enriched ethers |

| Biocatalytic Acylation | Lipase (B570770) (e.g., Candida antarctica lipase B) | Chiral esters and unreacted enantiomerically pure alcohol |

| Asymmetric Michael Addition | Chiral organocatalyst | Chiral carbon-carbon bond formation |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated platforms can significantly accelerate the exploration of this compound chemistry. These technologies offer advantages in terms of reaction control, safety, and high-throughput screening. researchgate.netrsc.org

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be utilized to rapidly generate libraries of this compound derivatives. beilstein-journals.org By systematically varying reaction partners and conditions, a large number of compounds can be synthesized and screened for desired properties in a short period. This high-throughput approach is particularly valuable for drug discovery and materials science applications.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, precise control, scalability | Safer nitration reactions, improved yield and purity of derivatives |

| Automated Synthesis | High-throughput, rapid library generation | Discovery of new bioactive compounds and functional materials |

| Robotic Platforms | Miniaturization, parallel synthesis | Efficient screening of reaction conditions and catalysts |

Sustainable and Eco-Friendly Approaches in Pyridinol Chemistry

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should focus on developing more sustainable and environmentally benign synthetic methods. nih.govnih.govwordpress.comrsc.orgrsc.orgrasayanjournal.co.inmdpi.comacs.orgresearchgate.net

Green Solvents and Catalysts: The use of hazardous solvents and reagents should be minimized. Research could focus on employing greener solvents such as water, ethanol, or ionic liquids in the synthesis and modification of this compound. rasayanjournal.co.in Furthermore, the development of recyclable and non-toxic catalysts, including solid-supported catalysts and biocatalysts, will contribute to more sustainable processes.

Renewable Feedstocks: A long-term goal in pyridinol chemistry is the utilization of renewable feedstocks. While challenging, research into the synthesis of the pyridine core from biomass-derived starting materials could significantly reduce the environmental footprint of these compounds. acsgcipr.orgrsc.orgijarsct.co.insemanticscholar.org Lignin, a major component of biomass, is a potential renewable source for aromatic compounds, including pyridines. acsgcipr.org

| Green Chemistry Principle | Application in this compound Chemistry |

| Use of Safer Solvents | Replacement of chlorinated solvents with water or bio-derived solvents |

| Atom Economy | Development of addition reactions and C-H functionalization to maximize atom efficiency |

| Use of Renewable Feedstocks | Investigation of synthetic routes from biomass-derived platform molecules |

| Catalysis | Employment of recyclable heterogeneous catalysts or biocatalysts |

Design of Advanced Molecular Architectures Based on the Nitropyridinol Core

The unique substitution pattern of this compound makes it an attractive building block for the construction of advanced molecular architectures with tailored properties.

Functional Polymers: The hydroxyl group of this compound can be used as a handle for polymerization reactions. For example, it could be converted into a monomer suitable for ring-opening polymerization or polycondensation. The resulting polymers, incorporating the nitropyridinol moiety, could exhibit interesting electronic, optical, or recognition properties. Pyridine-based polymers have shown potential in applications such as metal capture and as precursors to polyelectrolytes. dntb.gov.uadigitellinc.com

Supramolecular Assemblies: The hydrogen bonding capabilities of the hydroxyl group, along with potential π-π stacking interactions of the pyridine ring, make this compound a promising candidate for the design of self-assembling supramolecular structures. mdpi.comnih.govrsc.orgscielo.brresearchgate.net By introducing appropriate recognition motifs, it may be possible to create well-defined nano- and microstructures with applications in sensing, catalysis, and materials science.

| Molecular Architecture | Synthetic Strategy | Potential Applications |

| Pyridine-based Polymers | Polymerization of functionalized this compound monomers | Conductive materials, sensors, catalysts |

| Supramolecular Gels | Self-assembly in appropriate solvents | Drug delivery, tissue engineering |

| Crystalline Frameworks | Co-crystallization with other organic molecules | Gas storage, separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.